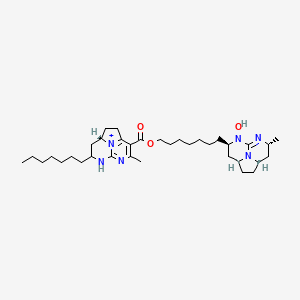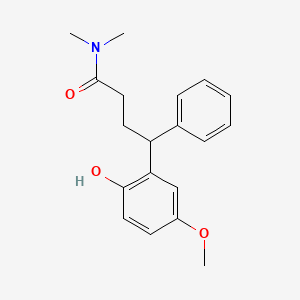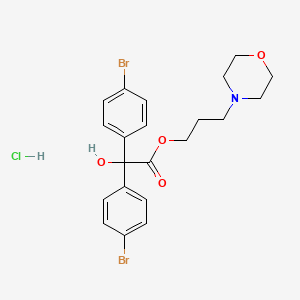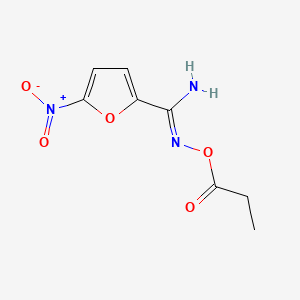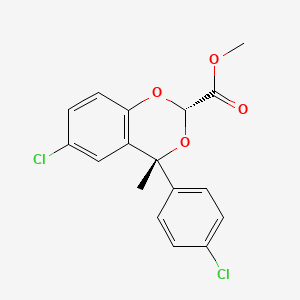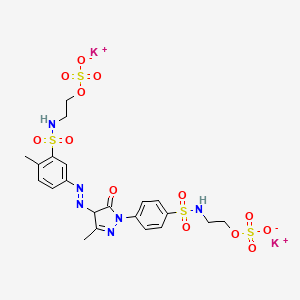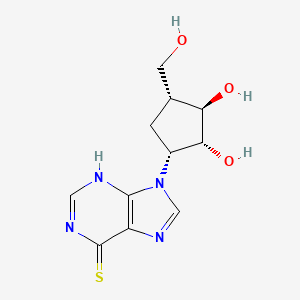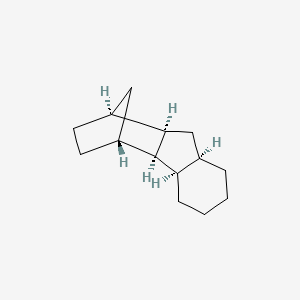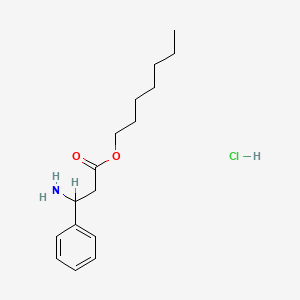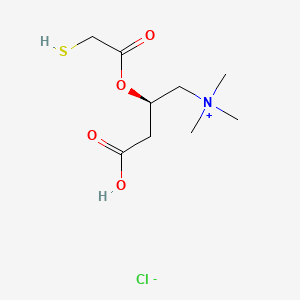
(R)-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is a quaternary ammonium compound with a unique structure that includes a carboxyl group, a mercaptoacetyl group, and a trimethylammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-hydroxy-2-(mercaptoacetyl)propanoic acid and trimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The temperature and pH are carefully monitored to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercaptoacetyl group, leading to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Disulfides, sulfoxides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with specific biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, ®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of ®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride involves its interaction with specific molecular targets. The trimethylammonium group allows it to bind to negatively charged sites on proteins or other biomolecules, while the mercaptoacetyl group can form covalent bonds with thiol groups. This dual functionality enables the compound to modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functionality but lacking the quaternary ammonium group.
Acetylacetone: Another compound with a similar carbonyl structure but different functional groups.
Diketene: A reactive intermediate used in the synthesis of various acetoacetate derivatives.
Uniqueness
®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is unique due to its combination of a quaternary ammonium group, a carboxyl group, and a mercaptoacetyl group. This combination provides it with distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
83544-83-6 |
|---|---|
Molekularformel |
C9H18ClNO4S |
Molekulargewicht |
271.76 g/mol |
IUPAC-Name |
[(2R)-3-carboxy-2-(2-sulfanylacetyl)oxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C9H17NO4S.ClH/c1-10(2,3)5-7(4-8(11)12)14-9(13)6-15;/h7H,4-6H2,1-3H3,(H-,11,12,15);1H/t7-;/m1./s1 |
InChI-Schlüssel |
ISTVFQRRDGNMKI-OGFXRTJISA-N |
Isomerische SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CS.[Cl-] |
Kanonische SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CS.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




